

Application Notes and Protocols for N-Lactoyl-Leucine Administration in Mouse Models

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Compound of Interest

Compound Name: *N-Lactoyl-Leucine*

Cat. No.: B6614556

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lactoyl-leucine is a member of the N-lactoyl amino acids (Lac-AAs), a class of metabolites formed by the enzymatic conjugation of lactic acid and an amino acid.[1][2] These molecules are gaining significant interest due to their roles as signaling molecules in various physiological processes, including metabolism and exercise.[1][3] Endogenously, **N-lactoyl-leucine** is synthesized and hydrolyzed by the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[4][5][6] Upon administration, it is hypothesized that **N-lactoyl-leucine** is cleaved by CNDP2, releasing leucine and lactate.[7][8] The released leucine can then activate the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth.[9][10][11][12][13][14]

These application notes provide a proposed protocol for the administration of **N-Lactoyl-Leucine** in mouse models, based on available literature for related compounds such as Leucine and N-Lactoyl-Phenylalanine (Lac-Phe). Researchers should consider this a starting point and may need to perform dose-response studies to determine the optimal concentration for their specific experimental goals.

Data Presentation

The following tables summarize quantitative data from studies administering Leucine or N-Lactoyl-Phenylalanine to mouse models. This information can serve as a reference for

designing experiments with **N-Lactoyl-Leucine**.

Table 1: Summary of Leucine Administration in Mouse Models

Compound	Mouse Model	Dosage	Administration Route	Duration	Key Findings	Reference
Leucine	Heart Failure (α 2A/ α 2CARKO)	1.35 g/kg/day	Oral Gavage	4 weeks	Potentiated the effects of aerobic exercise training on exercise tolerance.	[9] [15] [16]
Leucine	Pre-senescent (13-month-old CD-1®)	5% in chow diet	Diet	8 weeks	Increased mTOR pathway activity and muscle fiber cross-sectional area.	[10] [17]
Leucine	Aging (15 or 18-month-old C57BL/6j)	1.5% in drinking water	Drinking Water	3 months	Improved aging-induced vascular remodeling and dysfunction when started at 15 months.	[18]
Leucine	Aging (19-month-old C57BL/6j)	500 or 1250 mg/kg/day	Oral Gavage	12 weeks	Associated with changes in gut microbiota and muscle health.	[19]

Table 2: Summary of N-Lactoyl-Phenylalanine (Lac-Phe) Administration in Mouse Models

Compound	Mouse Model	Dosage	Administration Route	Duration	Key Findings	Reference
Lac-Phe	Diet-induced obese	High doses	Not specified	10 days	Reduced food intake, decreased body weight, and improved glucose tolerance.	[20]
Lac-Phe	DSS-induced colitis	50 mg/kg/day	Intraperitoneal Injection	Daily	Alleviated symptoms of colitis.	[21]
Lac-Phe	Diet-induced obese	50 mg/kg	Intraperitoneal Injection	Not specified	Resulted in elevated blood concentrations of Lac-Phe.	[22]
Lac-Phe	Spinal Cord Injury	Not specified	Not specified	Not specified	Modulated lipid metabolism in microglia/macrophages and improved motor function.	[23]

Experimental Protocols

Protocol 1: Preparation of **N-Lactoyl-Leucine** for Administration

N-Lactoyl-Leucine sodium salt exhibits significantly higher aqueous solubility compared to leucine.^{[7][24]}

Materials:

- **N-Lactoyl-Leucine** (sodium salt)
- Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sterile filter (0.22 µm)

Procedure:

- Calculate the required amount of **N-Lactoyl-Leucine** based on the desired dose and the number of animals.
- In a sterile tube, dissolve the **N-Lactoyl-Leucine** powder in the appropriate volume of sterile saline or PBS.
- Vortex thoroughly until the compound is completely dissolved. Given its high solubility, this should occur readily at room temperature.
- Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
- Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Administration of **N-Lactoyl-Leucine** via Intraperitoneal (IP) Injection

This route is recommended to bypass potential issues with oral absorption, as has been observed with the related compound Lac-Phe.^[25]

Materials:

- Prepared sterile **N-Lactoyl-Leucine** solution
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- 70% ethanol
- Animal scale

Procedure:

- Dosage Calculation: Based on studies with Lac-Phe, a starting dose of 50 mg/kg is recommended.[\[21\]](#)[\[22\]](#) The final injection volume should not exceed 10 ml/kg body weight.[\[1\]](#)[\[26\]](#)
- Weigh the mouse to determine the precise injection volume.
- Properly restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck to immobilize the head and body.
- Position the mouse in dorsal recumbency with the head tilted slightly downward.
- Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[\[4\]](#)[\[27\]](#)
- Disinfect the injection site with 70% ethanol.
- Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
- Aspirate gently to ensure no fluid (blood or urine) is drawn into the syringe, confirming correct needle placement.
- Inject the calculated volume of **N-Lactoyl-Leucine** solution slowly and steadily.
- Withdraw the needle smoothly and return the animal to its cage.

- Monitor the animal for any signs of distress or adverse reactions for at least 15 minutes post-injection.[28]

Protocol 3: Administration of **N-Lactoyl-Leucine** via Oral Gavage

While potentially subject to bioavailability issues, this route may be desirable for certain experimental designs.

Materials:

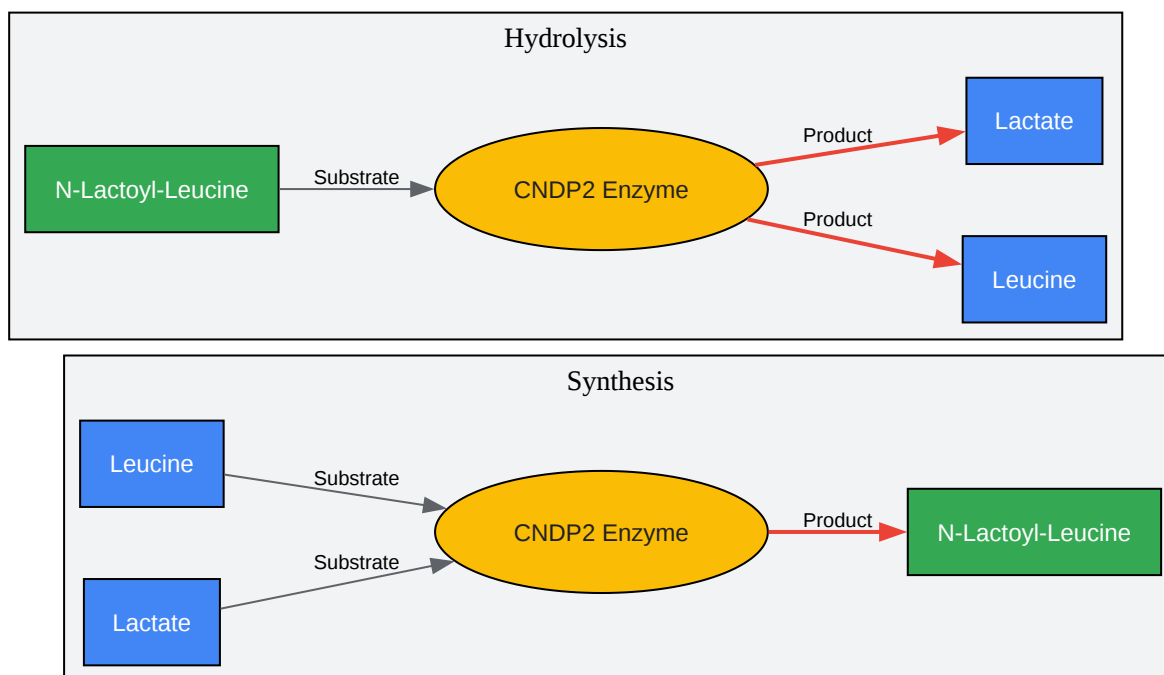
- Prepared sterile **N-Lactoyl-Leucine** solution
- Sterile syringes (1 mL)
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[5]
- Animal scale

Procedure:

- Dosage Calculation: Based on studies with Leucine, a starting dose range of 0.5 g/kg to 1.5 g/kg can be considered.[16][19] The volume should not exceed 10 ml/kg body weight.[17]
- Weigh the mouse to determine the precise administration volume.
- Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[28]
- Properly restrain the mouse, holding it upright and gently extending the head to create a straight line through the neck and esophagus.[28]
- Insert the gavage needle into the mouth, slightly to one side, and advance it gently over the tongue into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.[17][29]
- Once the pre-measured depth is reached, administer the solution slowly.
- If the mouse coughs or struggles, withdraw the needle immediately.[28]

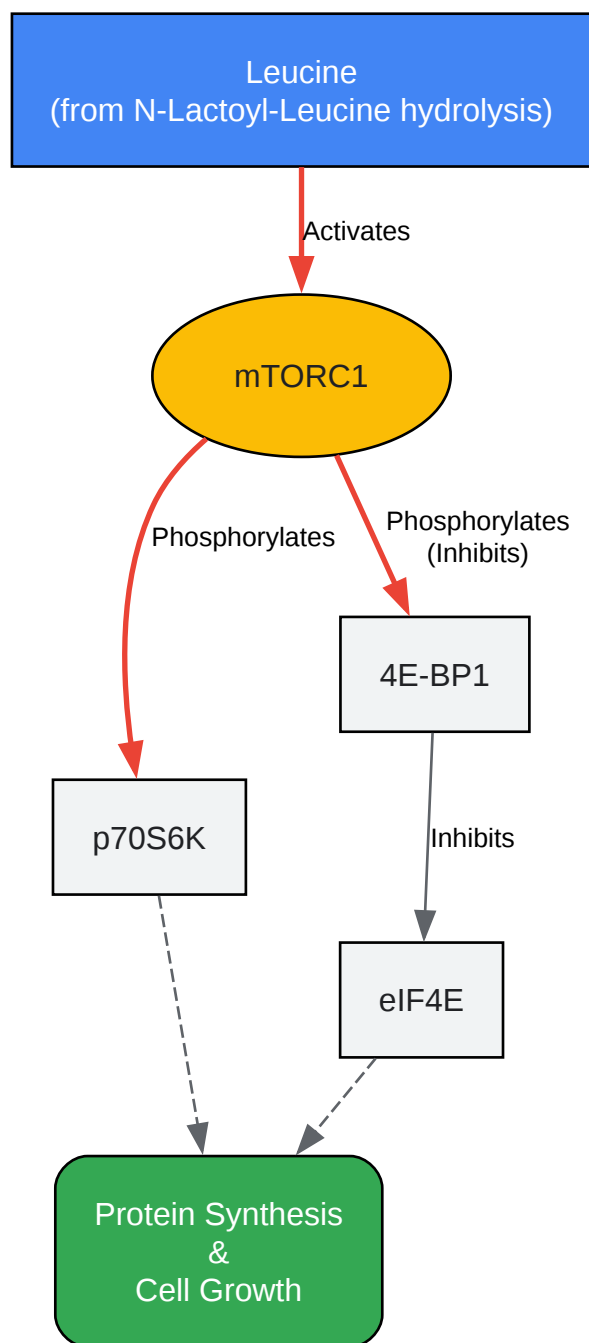
- After administration, remove the needle smoothly and return the animal to its cage.
- Monitor the animal for any signs of respiratory distress or other adverse effects for at least 15 minutes.[28]

Mandatory Visualizations



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Caption: CNDP2-mediated synthesis and hydrolysis of **N-Lactoyl-Leucine**.





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